molecular formula C10H12Cl2N2O B13605312 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine

3,5-Dichloro-2-(piperidin-4-yloxy)pyridine

Cat. No.: B13605312
M. Wt: 247.12 g/mol
InChI Key: ORBMGNPWTVGEKV-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(piperidin-4-yloxy)pyridine is a heterocyclic organic compound with the molecular formula C10H12Cl2N2O. This compound features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a piperidin-4-yloxy group at the 2 position. It is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine typically involves the reaction of 3,5-dichloropyridine with piperidine in the presence of a base. One common method is the palladium-catalyzed ligand-free Suzuki reaction, which involves the coupling of 2,3,5-trichloropyridine with arylboronic acids in an aqueous medium . This method is efficient and environmentally friendly, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of palladium catalysts and aqueous media is common in industrial settings due to the scalability and cost-effectiveness of these methods .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(piperidin-4-yloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3,5-Dichloro-2-(piperidin-4-yloxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine involves its interaction with various molecular targets. The piperidine moiety can interact with biological receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-(piperidin-4-yloxy)pyridine is unique due to the presence of both the piperidine and dichloropyridine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

3,5-dichloro-2-piperidin-4-yloxypyridine

InChI

InChI=1S/C10H12Cl2N2O/c11-7-5-9(12)10(14-6-7)15-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2

InChI Key

ORBMGNPWTVGEKV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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